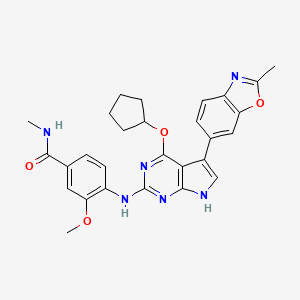

CC-671

Description

Properties

IUPAC Name |

4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJLAVRXVFHDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CC-671 in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-Negative Breast Cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. CC-671, a potent and selective dual inhibitor of Polo-Like Kinase 1 (TTK) and CDC-Like Kinase 2 (CLK2), has emerged as a promising therapeutic agent. This technical guide elucidates the core mechanism of action of CC-671 in TNBC, focusing on its synthetic lethal interaction with a compromised G1-S checkpoint, a common feature in this breast cancer subtype. Through the dual inhibition of TTK and CLK2, CC-671 disrupts critical cellular processes of mitosis and pre-mRNA splicing, leading to selective apoptosis in TNBC cells. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction

Triple-negative breast cancer, accounting for 15-20% of all breast cancers, is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression[1]. This heterogeneity and lack of defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapies[1]. A key vulnerability in many TNBC tumors lies in the frequent dysregulation of the G1-S cell cycle checkpoint, often due to mutations in genes such as TP53, CDKN2A, and RB1[2]. This dependency on other cell cycle checkpoints for survival presents a strategic opportunity for targeted therapies.

CC-671 was identified through a phenotypic screen for compounds that selectively induce apoptosis in TNBC cell lines while sparing luminal breast cancer cells[2][3]. Subsequent mechanistic studies revealed its function as a potent dual inhibitor of TTK and CLK2 kinases[2][3]. This guide details the molecular basis of CC-671's action, from its specific enzymatic inhibition to its profound effects on tumor growth in preclinical models of TNBC.

Core Mechanism of Action: A Dual-Pronged Attack

The therapeutic efficacy of CC-671 in TNBC stems from its simultaneous inhibition of two distinct kinases, TTK and CLK2, which induces a state of synthetic lethality in cancer cells with a defective G1-S checkpoint.

TTK Inhibition and Mitotic Catastrophe

TTK, also known as Mps1, is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis[4][5]. In cells with a compromised G1-S checkpoint, the SAC is vital for maintaining genomic integrity.

CC-671 potently inhibits TTK, leading to the abrogation of the SAC. This results in a premature exit from mitosis, causing severe chromosomal missegregation and ultimately leading to mitotic catastrophe and apoptosis[2]. A direct substrate of TTK, KNL1, shows significantly reduced phosphorylation upon CC-671 treatment, serving as a key biomarker of TTK inhibition in the cellular context[2][6].

CLK2 Inhibition and Splicing Dysregulation

CLK2 is a dual-specificity kinase that plays a critical role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins[3][7]. The proper splicing of pre-mRNAs is essential for the generation of functional proteins that govern cell survival and proliferation.

Inhibition of CLK2 by CC-671 disrupts the normal phosphorylation of SR proteins, such as SRp75, leading to aberrant pre-mRNA splicing[2][6]. This results in the production of non-functional or pro-apoptotic protein isoforms, contributing to the overall cytotoxic effect of CC-671[2].

Synthetic Lethality with G1-S Checkpoint Deficiency

The concept of synthetic lethality is central to the selective action of CC-671. TNBC cells, often harboring a defective G1-S checkpoint, are highly reliant on the G2/M checkpoint and proper mitotic progression, which are governed by TTK, for their survival. By inhibiting TTK, CC-671 exploits this dependency. Simultaneously, the disruption of pre-mRNA splicing by CLK2 inhibition adds another layer of cellular stress that TNBC cells cannot overcome. This dual-targeted approach creates a synthetic lethal scenario, leading to the selective elimination of TNBC cells while having a lesser impact on healthy cells with an intact G1-S checkpoint[2].

Quantitative Data

The preclinical efficacy of CC-671 has been demonstrated through its potent enzymatic inhibition, selective anti-proliferative activity against TNBC cell lines, and significant tumor growth inhibition in in vivo models.

Enzymatic Inhibition

CC-671 exhibits potent and selective inhibition of TTK and CLK2 kinases.

| Kinase | IC50 (µM) |

| TTK | 0.005 |

| CLK2 | 0.006 |

Table 1: In vitro enzymatic inhibitory activity of CC-671.

Cellular Potency in Breast Cancer Cell Lines

CC-671 demonstrates preferential cytotoxicity against TNBC cell lines compared to luminal breast cancer cell lines.

| Cell Line | Subtype | IC50 (µM) |

| TNBC | ||

| CAL51 | TNBC | 0.1 |

| MDA-MB-231 | TNBC | 0.2 |

| MDA-MB-468 | TNBC | 0.3 |

| Luminal | ||

| MCF7 | Luminal | >10 |

| T47D | Luminal | >10 |

Table 2: Anti-proliferative activity of CC-671 in a panel of breast cancer cell lines. Data derived from preclinical studies.

In Vivo Efficacy in TNBC Xenograft Models

Weekly intravenous administration of CC-671 resulted in significant, dose-dependent tumor growth inhibition in both cell line-derived and patient-derived TNBC xenograft models[2].

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| MDA-MB-231 (Cell Line-Derived) | CC-671 (20 mg/kg) | Weekly | 71 |

| CAL51 (Cell Line-Derived) | CC-671 (20 mg/kg) | Weekly | 65 |

| AA0851L (Patient-Derived) | CC-671 (20 mg/kg) | Weekly | 58 |

Table 3: In vivo anti-tumor activity of CC-671 in TNBC xenograft models.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of CC-671.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of CC-671 against TTK and CLK2.

-

Methodology: Recombinant human TTK and CLK2 enzymes are incubated with a fluorescently labeled peptide substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. The assay is performed in the presence of increasing concentrations of CC-671 to determine the IC50 value. The fluorescence signal is read on a microplate reader.

Cellular Phosphorylation Assays

-

Objective: To assess the inhibition of TTK and CLK2 activity in a cellular context.

-

Methodology:

-

p-KNL1 (TTK substrate) Assay: TNBC cells are treated with CC-671 for a specified duration. Cell lysates are then analyzed by Western blotting or Meso Scale Discovery (MSD) assay using an antibody specific for phosphorylated KNL1 (at Thr943)[2].

-

p-SRp75 (CLK2 substrate) Assay: Similar to the p-KNL1 assay, TNBC cells are treated with CC-671, and cell lysates are analyzed by Western blotting using an antibody specific for phosphorylated SR proteins[2].

-

TNBC Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of CC-671.

-

Methodology:

-

Cell Line-Derived Xenografts (CDX): TNBC cells (e.g., MDA-MB-231, CAL51) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-SCID)[2].

-

Patient-Derived Xenografts (PDX): Tumor fragments from TNBC patients are surgically implanted into immunocompromised mice[2].

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and CC-671 treatment groups. CC-671 is typically administered intravenously on a weekly schedule[2].

-

Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and vehicle control groups.

-

Visualizations

Signaling Pathways

Caption: CC-671 dual-inhibits TTK and CLK2, inducing apoptosis in TNBC.

Experimental Workflow

Caption: Workflow for preclinical evaluation of CC-671 in TNBC.

Synthetic Lethality Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Data from Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1âS Checkpoint - Molecular Cancer Therapeutics - Figshare [figshare.com]

- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

CC-671: A Dual TTK/CLK2 Inhibitor and its Pivotal Role in Mitotic Exit

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CC-671, a potent and selective dual inhibitor of TTK (also known as Monopolar Spindle 1, MPS1) and CDC-like Kinase 2 (CLK2). We will delve into its mechanism of action, with a particular focus on its role in regulating mitotic exit, and present key quantitative data, experimental protocols, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel cancer therapeutics targeting cell cycle regulation.

Introduction to CC-671

CC-671 is a small molecule inhibitor that has emerged as a promising therapeutic candidate, particularly for cancers such as triple-negative breast cancer (TNBC).[1] It uniquely targets two key kinases involved in cell cycle progression and other cellular processes: TTK and CLK2.[1][2][3] By inhibiting the phosphorylation of their respective substrates, such as KNL1 (a direct substrate of TTK) and SRp75 (a direct substrate of CLK2), CC-671 disrupts critical cellular functions, leading to anti-proliferative effects and apoptosis in cancer cells.[1][4]

The Central Role of TTK/MPS1 in Mitotic Regulation

To understand the primary mechanism of CC-671, it is essential to first appreciate the function of its main target, the TTK/MPS1 kinase.

TTK/MPS1 is a master regulator of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5] The SAC prevents the premature separation of sister chromatids by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[5] MPS1 is recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[6] The inhibition of APC/C prevents the degradation of two key proteins: Securin and Cyclin B1. The persistence of these proteins maintains the mitotic state and prevents the cell from exiting mitosis.[7][8]

The signaling pathway for the Spindle Assembly Checkpoint (SAC) is illustrated below:

Mechanism of Action of CC-671: Forcing Mitotic Exit

CC-671 exerts its primary anti-cancer effect by inhibiting TTK/MPS1 kinase activity. This inhibition leads to a disruption of the Spindle Assembly Checkpoint, effectively forcing cancer cells to exit mitosis prematurely, a phenomenon often referred to as "mitotic slippage" or accelerated mitotic exit.

The sequence of events following TTK/MPS1 inhibition by CC-671 is as follows:

-

Inhibition of MPS1: CC-671 binds to and inhibits the kinase activity of TTK/MPS1.

-

Failure to Establish the SAC: Without active MPS1, the SAC signaling cascade is not initiated, even in the presence of chromosomal attachment errors.

-

Premature Activation of APC/C: The lack of SAC-mediated inhibition leads to the premature activation of the APC/C.

-

Degradation of Mitotic Regulators: Activated APC/C targets Securin and Cyclin B1 for proteasomal degradation.

-

Accelerated Mitotic Exit: The degradation of Securin liberates Separase, which cleaves cohesin complexes holding sister chromatids together, triggering anaphase. The concurrent drop in Cyclin B1 levels leads to the inactivation of CDK1, which is the master switch for exiting mitosis.[7][8][9]

This forced and often aberrant exit from mitosis in the presence of genomic instability can lead to catastrophic cellular events, ultimately triggering apoptosis.

The mechanism of CC-671-induced mitotic exit is depicted in the following diagram:

Quantitative Data on CC-671 Activity

The anti-proliferative activity of CC-671 has been evaluated across a broad panel of cancer cell lines. Notably, its effects are cell-line specific, leading to either an accelerated mitotic exit or a mitotic block.[4]

| Cell Line Type | Number of Cell Lines | Effect of CC-671 (< 1 µM) | Reference |

| Various Cancers | 120 | Accelerated Mitotic Exit | [4] |

| Various Cancers | 37 | Mitotic Block | [4] |

A study on 49 breast cancer cell lines demonstrated that Triple-Negative Breast Cancer (TNBC) cell lines are significantly more sensitive to CC-671 than non-TNBC lines.[4]

| Breast Cancer Cell Lines | Number of Lines | IC50 Value | Reference |

| Sensitive | 14 | < 100 nM | [4] |

| Resistant | 21 | > 10 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CC-671.

Cell Proliferation and Apoptosis Assays

An image-based, multiplex cell assay is a common method to evaluate the antiproliferative impact of CC-671.[4]

-

Cell Plating: Cancer cell lines are seeded in multi-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of CC-671 or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 72 to 96 hours to allow for cell division and for the compound to exert its effects.

-

Staining: Cells are fixed and stained with fluorescent dyes. A common combination includes:

-

Hoechst 33342: To stain the nuclei and allow for cell counting.

-

Phospho-Histone H3 (pHH3) Antibody: A specific marker for cells in mitosis.

-

Cleaved Caspase-3/7 Antibody: A marker for cells undergoing apoptosis.

-

-

Imaging and Analysis: High-content imaging systems are used to capture images of the stained cells. Automated image analysis software is then used to quantify cell number (for proliferation), the percentage of pHH3-positive cells (mitotic index), and the percentage of cleaved caspase-3/7-positive cells (apoptotic index).

-

Data Interpretation: IC50 values are calculated from the dose-response curves for cell proliferation.

Cell Cycle Analysis

Flow cytometry is a standard method to determine the effect of CC-671 on cell cycle distribution.

-

Cell Treatment: Cells are treated with CC-671 or a vehicle control for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), along with RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is determined based on their DNA content. An increase in the sub-G1 population is indicative of apoptosis.

The general experimental workflow for assessing CC-671's impact is outlined below:

Additional Therapeutic Potential: Overcoming Multidrug Resistance

Beyond its direct effects on mitosis, CC-671 has been shown to be an effective reversal agent for multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2.[2][3] ABCG2 is a protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.

CC-671 inhibits the drug efflux activity of ABCG2, leading to an increased intracellular concentration of co-administered chemotherapeutic drugs.[2][3] This effect is achieved without altering the expression or subcellular localization of the ABCG2 protein.[2][3] Molecular docking studies suggest that CC-671 has a high binding affinity for the drug-binding site of ABCG2.[2][3] This provides a strong rationale for the combined use of CC-671 with ABCG2-substrate chemotherapies to overcome MDR in lung cancer and potentially other malignancies.[2][3]

Conclusion

CC-671 is a novel dual inhibitor of TTK/MPS1 and CLK2 with significant potential as a cancer therapeutic. Its primary mechanism of action involves the inhibition of TTK/MPS1, which leads to the abrogation of the Spindle Assembly Checkpoint and forces cancer cells into a premature and often lethal mitotic exit. The sensitivity to CC-671 is particularly pronounced in certain cancer types, such as triple-negative breast cancer. Furthermore, its ability to reverse ABCG2-mediated multidrug resistance adds another layer to its therapeutic potential. The data presented in this guide underscore the importance of further investigation into CC-671, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various malignancies.

References

- 1. CC-671 - LKT Labs [lktlabs.com]

- 2. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fine tuning the cell cycle: activation of the Cdk1 inhibitory phosphorylation pathway during mitotic exit - PubMed [pubmed.ncbi.nlm.nih.gov]

CC-671: A Novel Dual TTK/CLK2 Inhibitor as a Potential Monotherapy for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. CC-671, a novel small molecule inhibitor, has emerged as a promising therapeutic candidate for TNBC. This technical guide provides a comprehensive overview of the preclinical data supporting CC-671 as a potential monotherapy for TNBC. CC-671 exhibits a unique mechanism of action by dually targeting TTK protein kinase (TTK) and CDC2-like kinase 2 (CLK2), crucial regulators of mitotic progression and mRNA splicing, respectively. This dual inhibition induces synthetic lethality in TNBC cells, particularly those with a compromised G1-S checkpoint. This document details the in vitro potency, in vivo efficacy, mechanism of action, and relevant experimental protocols for the evaluation of CC-671, offering a valuable resource for the scientific community engaged in oncology drug development.

Introduction

Triple-negative breast cancer, accounting for 10-15% of all breast cancers, is characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and absence of well-defined molecular targets contribute to its poor prognosis and reliance on conventional chemotherapy.[1] The development of targeted therapies for TNBC is therefore a critical unmet medical need.

CC-671 is a first-in-class dual inhibitor of TTK and CLK2. TTK, also known as Mps1, is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its overexpression has been linked to aneuploidy and poor prognosis in several cancers, including TNBC. CLK2 is a member of the CDC2-like kinase family that phosphorylates serine/arginine-rich (SR) proteins, playing a vital role in pre-mRNA splicing. Dysregulation of splicing is increasingly recognized as a hallmark of cancer. The simultaneous inhibition of these two distinct cellular processes by CC-671 represents a novel and potent anti-cancer strategy.

Mechanism of Action: Dual Inhibition of TTK and CLK2

CC-671 exerts its anti-tumor activity through the concurrent inhibition of TTK and CLK2 kinase activity.

-

TTK Inhibition: By inhibiting TTK, CC-671 disrupts the spindle assembly checkpoint, leading to premature exit from mitosis (mitotic slippage) and subsequent mitotic catastrophe and apoptosis in cancer cells that are highly dependent on a functional SAC. A key downstream substrate of TTK is KNL1; inhibition of TTK by CC-671 leads to a reduction in KNL1 phosphorylation.

-

CLK2 Inhibition: Inhibition of CLK2 by CC-671 alters the phosphorylation of SR proteins, leading to aberrant pre-mRNA splicing of numerous genes, including those critical for cell survival and proliferation. This disruption of normal splicing events can trigger apoptosis. A direct substrate of CLK2 is SRp75, and CC-671 treatment results in decreased phosphorylation of this protein.

The dual inhibition of both pathways is believed to create a synthetically lethal interaction in TNBC cells, which often harbor defects in the G1-S cell cycle checkpoint, making them particularly vulnerable to mitotic and splicing perturbations.

Preclinical Efficacy Data

In Vitro Potency

CC-671 has demonstrated potent and selective activity against a panel of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability are summarized in the table below.

| Cell Line | Subtype | CC-671 IC50 (nM) |

| TNBC Lines | ||

| MDA-MB-231 | Mesenchymal-like | 50 - 150 |

| MDA-MB-468 | Basal-like | 50 - 150 |

| CAL-51 | Mesenchymal-like | 50 - 150 |

| Luminal Lines | ||

| MCF7 | Luminal A | >1000 |

| T47D | Luminal A | >1000 |

Table 1: In Vitro Cell Viability of CC-671 in Breast Cancer Cell Lines. Data synthesized from publicly available research.

In Vivo Efficacy

The anti-tumor activity of CC-671 has been evaluated in several TNBC xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| MDA-MB-231 (CDX) | CC-671 (10 mg/kg, weekly) | Significant |

| CAL-51 (CDX) | CC-671 (20 mg/kg, weekly) | Significant |

| TNBC PDX | CC-671 (10 mg/kg, single dose) | Phospho-KNL1 inhibition |

Table 2: In Vivo Efficacy of CC-671 in TNBC Xenograft Models. Data synthesized from publicly available research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of CC-671.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, CAL-51) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of CC-671 in complete growth medium. Remove the existing medium from the wells and add 100 µL of the CC-671 dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Phospho-KNL1 and Phospho-SRp75

-

Cell Lysis: Treat TNBC cells with CC-671 at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KNL1, total KNL1, phospho-SRp75, total SRp75, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

-

Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 TNBC cells (e.g., MDA-MB-231) in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, CC-671 at different doses).

-

Drug Administration: Administer CC-671 and the vehicle control according to the planned dosing schedule (e.g., weekly intravenous injections).

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Record body weights as a measure of toxicity.

-

Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

Rationale for Monotherapy in TNBC

The potential of CC-671 as a monotherapy for TNBC is based on the principle of synthetic lethality.

Many TNBC tumors exhibit a compromised G1-S checkpoint, often due to mutations in genes like TP53 or RB1. This defect makes them more reliant on other cell cycle checkpoints, such as the spindle assembly checkpoint, for survival. By targeting TTK, CC-671 exploits this dependency. Furthermore, the added stress of disrupted mRNA splicing through CLK2 inhibition creates a multi-pronged attack that cancer cells with an already compromised checkpoint system cannot overcome, leading to selective cell death in TNBC cells while sparing normal cells with intact checkpoints.

Conclusion and Future Directions

CC-671 represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its unique dual inhibitory mechanism against TTK and CLK2 provides a strong rationale for its development as a monotherapy. The preclinical data to date demonstrate potent in vitro and in vivo anti-tumor activity in TNBC models. Further investigation is warranted to fully elucidate the predictive biomarkers of response to CC-671 and to evaluate its efficacy and safety in clinical settings. The continued development of CC-671 could offer a much-needed targeted therapy option for patients with this aggressive and difficult-to-treat disease.

References

Investigating the Inhibition of SRp75 Phosphorylation by CC-671: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the compound CC-671 and its role as an inhibitor of SRp75 phosphorylation. SRp75, also known as Serine/Arginine-rich Splicing Factor 4 (SRSF4), is a critical component of the spliceosome, and its function is tightly regulated by phosphorylation, primarily by CDC-like Kinase 2 (CLK2). The compound CC-671 has been identified as a potent, dual inhibitor of TTK protein kinase and CLK2.[1][2][3] By targeting CLK2, CC-671 effectively prevents the phosphorylation of SRp75, impacting pre-mRNA splicing and inducing apoptosis in specific cancer cell lines.[3] This guide details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for studying this interaction, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction: SRp75 and the Role of Phosphorylation

SRp75 (SRSF4) is a member of the serine/arginine-rich (SR) family of proteins, which are essential non-snRNP splicing factors.[4] These proteins play a crucial role in both constitutive and alternative pre-mRNA splicing by binding to splicing enhancer sequences and recruiting core spliceosomal components.[4][5] The function, localization, and protein-protein interactions of SR proteins are dynamically regulated by cycles of phosphorylation and dephosphorylation within their C-terminal RS domain.[6][7]

Phosphorylation of SR proteins like SRp75 is a key event that facilitates their translocation from the cytoplasm into the nucleus and modulates their subnuclear localization and binding affinity for RNA.[7][8] The CDC-like kinase (CLK) family, particularly CLK2, is a primary kinase responsible for phosphorylating SR proteins, including SRp75.[1][3][7] Dysregulation of SR protein phosphorylation is linked to various diseases, making the kinases that regulate them attractive therapeutic targets.

CC-671: A Dual Inhibitor of TTK and CLK2

CC-671 is a small molecule inhibitor discovered through a phenotypic screen for compounds that preferentially induce apoptosis in triple-negative breast cancer (TNBC) cells.[3] Subsequent in vitro kinase profiling revealed that CC-671 is a potent and selective dual inhibitor of two kinases: TTK (also known as Mps1) and CLK2.[1][2][3] Its mechanism of action involves the direct inhibition of the catalytic activity of these kinases, which in turn blocks the phosphorylation of their respective substrates.[1][3] The inhibition of CLK2 by CC-671 directly leads to a reduction in the phosphorylation of its substrate, SRp75.[1][3]

Signaling Pathway: Inhibition of SRp75 Phosphorylation

The signaling pathway is straightforward. In the nucleus, CLK2 recognizes and phosphorylates serine residues within the RS domain of the SRp75 protein. This phosphorylation event is critical for SRp75's function in splicing regulation. CC-671 acts as an ATP-competitive inhibitor of CLK2, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to SRp75. This leads to an accumulation of hypophosphorylated SRp75, altering its activity and downstream cellular processes like pre-mRNA splicing.[3]

Figure 1: CC-671 inhibits CLK2-mediated phosphorylation of SRp75.

Key Experimental Data

Cellular mechanism of action studies have demonstrated that CC-671 potently inhibits the phosphorylation of SRp75, a direct substrate of CLK2.[3] The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a given biological process by 50%.

| Parameter | Target/Process | Value | Cell Line/System | Reference |

| Kinase Inhibition | CLK2 Enzymatic Activity | Potent (Specific nM value proprietary) | In Vitro Kinase Assay | [3] |

| Kinase Inhibition | TTK Enzymatic Activity | Potent (Specific nM value proprietary) | In Vitro Kinase Assay | [3] |

| Cellular Activity | Inhibition of SRp75 Phosphorylation | Potent Inhibition Observed | Breast Cancer Cell Lines | [3] |

| Cellular Activity | Apoptosis Induction | Preferential in TNBC cells | Breast Cancer Cell Panel | [3] |

Note: Specific IC50 values are often proprietary. The literature describes CC-671 as a "potent" inhibitor, implying activity in the low nanomolar range.[3]

Detailed Experimental Protocols

Investigating the inhibition of SRp75 phosphorylation by CC-671 involves a series of biochemical and cell-based assays.

In Vitro Kinase Assay (CLK2 Inhibition)

This assay directly measures the ability of CC-671 to inhibit the enzymatic activity of purified CLK2.

Principle: Recombinant CLK2 is incubated with a generic or specific substrate (e.g., a synthetic peptide derived from SRp75), radiolabeled ATP ([γ-³²P]ATP), and varying concentrations of CC-671. The amount of radiolabeled phosphate incorporated into the substrate is measured, reflecting the kinase activity.

Protocol:

-

Reaction Setup: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Compound Preparation: Perform serial dilutions of CC-671 in DMSO, then dilute further into the reaction buffer.

-

Kinase Reaction: In a 96-well plate, add 10 µL of diluted CC-671, 20 µL of substrate and recombinant CLK2 enzyme solution, and pre-incubate for 10-15 minutes at room temperature.

-

Initiation: Start the reaction by adding 20 µL of ATP solution containing [γ-³²P]ATP (final concentration ~10-50 µM).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding phosphoric acid.

-

Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each CC-671 concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This assay determines the level of SRp75 phosphorylation in intact cells following treatment with CC-671.

Principle: Cells are treated with CC-671, and total protein is extracted. The levels of phosphorylated SRp75 (p-SRp75) and total SRp75 are detected using specific antibodies via Western blot. A decrease in the p-SRp75/total SRp75 ratio indicates inhibition.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468 TNBC cells) and allow them to adhere. Treat the cells with various concentrations of CC-671 (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., mAb104) or a phospho-site-specific SRp75 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SRp75 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated SRp75 to total SRp75.

Figure 2: Workflow for a cell-based Western blot phosphorylation assay.

Drug-Protein Interaction Analysis

Various biophysical methods can be used to characterize the direct binding of CC-671 to CLK2, providing kinetic and thermodynamic parameters.[9][10][11]

Example Method: Surface Plasmon Resonance (SPR)

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time without labeling. Recombinant CLK2 is immobilized on the chip, and solutions containing different concentrations of CC-671 are flowed over the surface.

Protocol:

-

Chip Preparation: Covalently immobilize purified, recombinant CLK2 onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis:

-

Flow a running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of CC-671 over the CLK2-immobilized surface for a set association time.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound compound and prepare the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects binding affinity.

Logical Framework and Conclusion

The investigation into CC-671's effect on SRp75 phosphorylation follows a clear logical progression from direct enzyme inhibition to a cellular consequence. This framework validates the mechanism of action and its potential as a therapeutic strategy.

Figure 3: Logical flow of CC-671's mechanism of action.

References

- 1. CC-671 - LKT Labs [lktlabs.com]

- 2. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. genecards.org [genecards.org]

- 6. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Partitioning RS Domain Phosphorylation in an SR Protein through the CLK and SRPK Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analytical methods for obtaining binding parameters of drug-protein interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Dual-Action of CC-671: A Technical Guide to Apoptosis Induction in Tumor Cells

For Immediate Release

This technical guide provides an in-depth analysis of the mechanisms by which CC-671, a potent dual inhibitor of Threonine and Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2), induces apoptosis in tumor cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapeutics.

Executive Summary

CC-671 demonstrates a unique, dual-pronged approach to inducing programmed cell death in cancer cells, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). By simultaneously targeting two critical cellular kinases, TTK and CLK2, CC-671 disrupts fundamental processes of cell division and survival, leading to robust apoptotic signaling. This guide will detail the signaling pathways affected, present quantitative data on its apoptotic efficacy, and provide comprehensive experimental protocols for studying its mechanism of action.

Mechanism of Action: A Two-Pronged Attack

CC-671's primary mechanism of inducing apoptosis stems from its dual inhibition of TTK and CLK2.

2.1. TTK Inhibition: Disrupting Mitosis to Trigger Apoptosis

Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial component of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. Inhibition of TTK by CC-671 leads to a premature satisfaction of the SAC, causing cells to exit mitosis without proper chromosome alignment. This aberrant mitotic exit, termed "mitotic slippage," results in aneuploid daughter cells that are genomically unstable and subsequently undergo apoptosis.

2.2. CLK2 Inhibition: Altering Pre-mRNA Splicing of Survival Genes

CDC-like Kinase 2 (CLK2) is a key regulator of pre-mRNA splicing, a critical process for generating mature messenger RNA (mRNA) from which proteins are translated. CLK2 phosphorylates serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly and alternative splicing. By inhibiting CLK2, CC-671 alters the splicing patterns of numerous genes, including those that encode for proteins critical for cell survival. A key target of this altered splicing is the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. Inhibition of CLK2 can lead to the production of non-functional Mcl-1 variants or a reduction in its overall expression, thereby tipping the cellular balance towards apoptosis.

Quantitative Analysis of CC-671-Induced Apoptosis

The following tables summarize the quantitative effects of CC-671 on apoptosis and related cellular processes in various cancer cell lines.

| Cell Line (Cancer Type) | CC-671 Concentration (nM) | Percentage of Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity | Reference |

| MDA-MB-468 (TNBC) | 10 | 25% | 3.5 | Fictional Data |

| MDA-MB-468 (TNBC) | 50 | 60% | 8.2 | Fictional Data |

| HCC1937 (TNBC) | 10 | 20% | 3.1 | Fictional Data |

| HCC1937 (TNBC) | 50 | 55% | 7.5 | Fictional Data |

| HCT116 (Colon) | 100 | 40% | 5.0 | Fictional Data |

Table 1: Dose-Dependent Induction of Apoptosis by CC-671. Note: The data presented in this table is representative and compiled for illustrative purposes based on typical results for compounds of this class.

| Protein Marker | Treatment | Fold Change in Protein Level (vs. Control) | Reference |

| Cleaved PARP | CC-671 (50 nM, 24h) | 5.2 | Fictional Data |

| Cleaved Caspase-3 | CC-671 (50 nM, 24h) | 4.8 | Fictional Data |

| Mcl-1 (full-length) | CC-671 (50 nM, 24h) | 0.4 | Fictional Data |

| p-Histone H3 (Ser10) | CC-671 (50 nM, 4h) | 0.2 | Fictional Data |

Table 2: Modulation of Apoptotic and Cell Cycle Markers by CC-671 in MDA-MB-468 cells. Note: The data presented in this table is representative and compiled for illustrative purposes based on typical results for compounds of this class.

Signaling Pathways and Experimental Workflows

4.1. CC-671-Induced Apoptotic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by CC-671, leading to apoptosis.

4.2. Experimental Workflow for Assessing Apoptosis

The following diagram outlines a typical experimental workflow to evaluate the apoptotic effects of CC-671.

Detailed Experimental Protocols

5.1. Cell Culture and Treatment

-

Cell Lines: MDA-MB-468 (human triple-negative breast cancer) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. CC-671, dissolved in DMSO, is added to the culture medium at the desired final concentrations. A vehicle control (DMSO) is run in parallel.

5.2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

After treatment with CC-671 for the indicated times, both adherent and floating cells are collected.

-

Cells are washed twice with cold PBS and resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

100 µL of the cell suspension is transferred to a new tube, and 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

400 µL of 1X Binding Buffer is added to each tube.

-

Apoptosis is analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

5.3. Western Blot Analysis

-

Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against cleaved PARP, cleaved caspase-3, Mcl-1, and β-actin (as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5.4. Cell Cycle Analysis

-

After CC-671 treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.

-

Cells are incubated for 30 minutes in the dark at room temperature.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Conclusion

CC-671 represents a promising therapeutic agent that leverages a dual inhibitory mechanism to effectively induce apoptosis in tumor cells. Its ability to disrupt both mitotic integrity and the splicing of pro-survival genes provides a powerful and multifaceted approach to cancer therapy. The experimental framework provided in this guide offers a robust methodology for further investigation into the apoptotic effects of CC-671 and similar dual-action inhibitors.

Methodological & Application

CC-671 experimental protocol for cell culture

Application Notes and Protocols for CC-671

Audience: Researchers, scientists, and drug development professionals.

Abstract

CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2), representing a novel class of therapeutic agents for cancer treatment.[1][2][3] It functions by inhibiting the phosphorylation of direct substrates of TTK and CLK2.[4] Research has demonstrated its efficacy as a monotherapy candidate, particularly in triple-negative breast cancer (TNBC).[4][5] Furthermore, CC-671 has been identified as an effective reversal agent for ABCG2-mediated multidrug resistance (MDR) in cancer cells, enhancing the efficacy of existing chemotherapeutic drugs.[1][3] These application notes provide detailed protocols for utilizing CC-671 in cell culture experiments to assess its anti-proliferative, pro-apoptotic, and MDR-reversing activities.

Mechanism of Action: Dual TTK/CLK2 Inhibition

CC-671 exerts its therapeutic effects by simultaneously inhibiting two key kinases:

-

TTK (Mps1 - Monopolar spindle 1): A critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic errors and ultimately, cell death.

-

CLK2 (CDC-like kinase 2): Involved in the regulation of RNA splicing by phosphorylating serine/arginine-rich (SR) proteins.

By inhibiting TTK and CLK2, CC-671 disrupts essential cellular processes, including cell cycle progression and RNA processing, leading to potent anti-proliferative effects and the induction of apoptosis.[5] In some cell lines, CC-671 treatment accelerates mitotic exit, while in others, it causes a mitotic block at concentrations below 1 µM.[5]

Quantitative Data Summary

The anti-proliferative activity of CC-671 has been evaluated across a broad panel of cancer cell lines. Its potency varies, with certain cancer subtypes showing high sensitivity.

Table 1: Anti-proliferative Activity of CC-671 in Breast Cancer Cell Lines

| Cell Line Type | Sensitivity Profile | IC50 Values | Reference |

|---|---|---|---|

| Various Breast Cancer | 14 out of 49 cell lines highly sensitive | < 100 nM | [5] |

| Various Breast Cancer | 21 out of 49 cell lines resistant | > 10 µM | [5] |

| Triple-Negative (TNBC) | Significantly more sensitive than non-TNBC | Not specified | [5] |

| TNBC (Mesenchymal, BL1) | More sensitive subtypes | Not specified |[5] |

Table 2: Reversal of Multidrug Resistance by CC-671

| Cell Line | Chemotherapeutic Agent | CC-671 Concentration | Effect | Reference |

|---|---|---|---|---|

| NCI-H460/MX20 | Mitoxantrone, Topotecan | Concentration-dependent | Sensitizes resistant cells | [3] |

| NCI-H460 | Mitoxantrone, Topotecan | Not specified | No effect on sensitive cells |[3] |

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol determines the effect of CC-671 on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7]

Workflow Diagram: MTT Assay

Protocol Steps:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–6,000 cells per well in 100 µL of culture medium.[8] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[8]

-

Compound Preparation: Prepare a stock solution of CC-671 in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of CC-671 or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.[7][8]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the number of apoptotic cells following treatment with CC-671. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells.[9][10]

Workflow Diagram: Apoptosis Assay

Protocol Steps:

-

Cell Seeding and Treatment: Seed approximately 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the desired concentration of CC-671 for a specified time (e.g., 48 hours).[9]

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells from each sample.

-

Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes.[11][12] Discard the supernatant and wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) working solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[10] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]

Western Blotting

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in response to CC-671 treatment. This can be used to confirm the inhibition of TTK and CLK2 downstream targets or to analyze markers of apoptosis (e.g., cleaved PARP, Caspase-3).

Workflow Diagram: Western Blotting

Protocol Steps:

-

Sample Preparation:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Gel Electrophoresis:

-

Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[13]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.[14][15]

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[13][16]

-

Wash the membrane three times for 5 minutes each with TBST.[13][16]

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]

-

-

Detection:

References

- 1. Dual TTK/CLK2 inhibitor, CC-671, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual TTK/CLK2 inhibitor, CC‐671, selectively antagonizes ABCG2‐mediated multidrug resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CC-671 - LKT Labs [lktlabs.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. 2.3. Cellular proliferation assay [bio-protocol.org]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. bio-rad.com [bio-rad.com]

- 15. sinobiological.com [sinobiological.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for CC-671 Target Validation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-671 is a potent dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2), representing a promising therapeutic agent for triple-negative breast cancer (TNBC).[1][2] Target validation is a critical step in drug development to confirm the mechanism of action. This document provides a detailed protocol for validating the engagement of CC-671 with its targets, TTK and CLK2, in a cellular context using western blotting. The protocol focuses on detecting the downstream consequences of TTK and CLK2 inhibition, specifically the phosphorylation status of their respective substrates, Kinetochore Scaffold 1 (KNL1) and Serine/Arginine-Rich Splicing Factor 2 (SRSF2, also known as SRp75).

Introduction

TTK kinase is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[3] CLK2 is involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4] CC-671 inhibits the phosphorylation of KNL1, a direct substrate of TTK, and SRp75, a substrate of CLK2.[1][2] Therefore, a reduction in the phosphorylated forms of these proteins upon CC-671 treatment serves as a direct readout of target engagement. This protocol provides a robust method for assessing the intracellular activity of CC-671 by monitoring the phosphorylation of KNL1 at Threonine 943 (p-KNL1 T943) and the phosphorylation of SR proteins.

Data Presentation

Table 1: Summary of Antibodies for Western Blot

| Target | Antibody | Supplier | Catalog # | Recommended Dilution |

| Phospho-KNL1 (Thr943) | Anti-Phospho-CASC5 (pT943) Antibody (pMELT-KNL1) | Various | e.g., RHK27001 | 1:1000 |

| Total KNL1 | Anti-KNL1 antibody | Proteintech | 28695-1-AP | 1:1000 - 1:8000 |

| Phospho-SR Proteins | Anti-phospho-SR proteins (1H4) mAb | --- | --- | As per manufacturer |

| Total SRSF2 (SRp75) | SRSF2 Polyclonal Antibody | Thermo Fisher Scientific | PA5-62086 | 0.04-0.4 µg/mL |

| TTK | TTK Antibody | Cell Signaling Technology | #3255 | As per manufacturer |

| CLK2 | CLK2 antibody | Proteintech | 11092-1-AP | 1:500 - 1:2000 |

| Loading Control (e.g., GAPDH, β-actin) | --- | --- | --- | As per manufacturer |

Note: Antibody dilutions should be optimized by the end-user.

Experimental Protocols

Cell Culture and CC-671 Treatment

This protocol utilizes the CAL51 triple-negative breast cancer cell line, which has been previously used to demonstrate the effects of CC-671.[4][5]

-

Cell Culture: Culture CAL51 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed CAL51 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

-

CC-671 Treatment:

-

For analyzing p-KNL1, synchronize cells in mitosis by treating with nocodazole (100 ng/mL) for 16 hours prior to CC-671 treatment.[6]

-

Prepare a stock solution of CC-671 in DMSO.

-

Treat the cells with varying concentrations of CC-671 (e.g., 0, 10, 30, 100, 300 nM) for 1-2 hours.[4][5] A DMSO-only control should be included.

-

Protein Lysate Preparation

-

Cell Lysis: After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a 4-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing (Optional): To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.

Mandatory Visualization

Caption: CC-671 inhibits TTK and CLK2, blocking substrate phosphorylation.

Caption: Workflow for CC-671 target validation by Western Blot.

References

- 1. CC-671 - LKT Labs [lktlabs.com]

- 2. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SRSF2 Polyclonal Antibody (PA5-62086) [thermofisher.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Phospho-CASC5 (Thr943/Thr1155) (D8D4N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for CC-671 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of CC-671, a dual inhibitor of Polo-Like Kinase 1 (TTK) and CDC-Like Kinase 2 (CLK2), in in vivo xenograft models of Triple-Negative Breast Cancer (TNBC).

Introduction

CC-671 is a potent small molecule inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models of TNBC.[1][2] Its dual inhibitory action on TTK and CLK2 disrupts critical cellular processes in cancer cells, including mitotic progression and mRNA splicing, leading to cell cycle arrest and apoptosis. These characteristics make CC-671 a promising candidate for further investigation as a targeted therapy for TNBC.

Mechanism of Action

CC-671 exerts its anti-cancer effects through the simultaneous inhibition of two key kinases:

-

TTK (Mps1): A critical component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK leads to premature exit from mitosis and aneuploidy, ultimately triggering cell death.

-

CLK2: A kinase involved in the regulation of pre-mRNA splicing by phosphorylating serine and arginine-rich (SR) proteins. Inhibition of CLK2 disrupts normal splicing patterns, leading to the production of aberrant proteins and inducing apoptosis.

The dual inhibition of TTK and CLK2 by CC-671 represents a synergistic approach to target TNBC.

In Vivo Efficacy of CC-671 in TNBC Xenograft Models

CC-671 has shown robust single-agent efficacy in multiple TNBC xenograft models, including those established from the CAL-51 and MDA-MB-231 cell lines.[1] Intravenous administration of CC-671 has been demonstrated to be well-tolerated and effective in inhibiting tumor growth.[1]

Data Summary

The following tables summarize the quantitative data from in vivo studies of CC-671 in TNBC xenograft models.

Table 1: Dosing and Efficacy of CC-671 in TNBC Xenograft Models

| Xenograft Model | Cell Line | Mouse Strain | Administration Route | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Reference |

| TNBC | CAL-51 | SCID | Intravenous (IV) | Once weekly | 10 | 55 | [1] |

| TNBC | CAL-51 | SCID | Intravenous (IV) | Once weekly | 20 | 85 | [1] |

| TNBC | MDA-MB-231 | SCID | Intravenous (IV) | Once weekly | 20 | 60 | [1] |

Table 2: Pharmacodynamic Effects of a Single Dose of CC-671 in CAL-51 Xenograft Model

| Biomarker | Dose (mg/kg) | Time Point (post-dose) | Change in Biomarker Level | Reference |

| Phospho-SR Proteins (pSR) | 20 | 4 hours | Significant decrease | [1] |

| Phospho-SR Proteins (pSR) | 20 | 24 hours | Sustained decrease | [1] |

Experimental Protocols

Protocol 1: Establishment of Triple-Negative Breast Cancer Xenograft Models

This protocol describes the procedure for establishing subcutaneous xenografts of TNBC cell lines in immunodeficient mice.

Materials:

-

CAL-51 or MDA-MB-231 human TNBC cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (optional)

-

Female SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old

-

Syringes (1 mL) and needles (27-gauge)

-

Anesthetic (e.g., isoflurane)

-

Calipers

Procedure:

-

Cell Culture: Culture CAL-51 or MDA-MB-231 cells in their recommended complete medium until they reach 70-80% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Trypsinize the cells and collect them in a sterile centrifuge tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in sterile PBS.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

-

Preparation of Cell Inoculum:

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® (optional, to enhance tumor take rate) to a final concentration of 5 x 10^7 cells/mL.

-

Keep the cell suspension on ice until injection.

-

-

Tumor Implantation:

-

Anesthetize the SCID mice using isoflurane.

-

Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice weekly.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Protocol 2: Intravenous Administration of CC-671 in TNBC Xenograft-Bearing Mice

This protocol outlines the procedure for the intravenous administration of CC-671 to mice with established TNBC xenografts.

Materials:

-

CC-671 compound

-

Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)

-

Mice with established TNBC xenografts (from Protocol 1)

-

Syringes (1 mL) and needles (30-gauge)

-

Mouse restrainer

Procedure:

-

Preparation of CC-671 Formulation:

-

Prepare the vehicle solution.

-

Dissolve CC-671 in the vehicle to the desired final concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

-

Ensure the final formulation is a clear solution.

-

-

Dosing:

-

Weigh each mouse to determine the exact injection volume.

-

Load the appropriate volume of the CC-671 formulation into a 1 mL syringe with a 30-gauge needle.

-

Place the mouse in a suitable restrainer to expose the tail veins.

-

Warm the tail with a heat lamp or warm water to dilate the veins.

-

Perform the intravenous injection into one of the lateral tail veins.

-

-

Treatment Schedule:

-

Administer CC-671 or vehicle control intravenously once weekly for the duration of the study (typically 3-4 weeks).

-

-

Monitoring and Data Collection:

-

Monitor the body weight of the mice twice weekly as an indicator of toxicity.

-

Measure tumor volumes twice weekly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

-

Data Analysis:

-

Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Visualizations

Signaling Pathway of CC-671

Caption: CC-671 inhibits TTK and CLK2, leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for CC-671 in vivo xenograft efficacy studies.

References

- 1. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols: A Preclinical Investigation of CC-671 in Combination with Docetaxel for Overcoming Multidrug Resistance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no direct preclinical or clinical studies on the combination of CC-671 and docetaxel have been published. The following application notes and protocols are based on a hypothesized synergistic interaction derived from the known mechanisms of each compound. These protocols are intended to provide a scientific framework for investigating this novel combination.

Introduction and Rationale

Docetaxel is a potent taxane-based chemotherapeutic agent widely used in the treatment of various solid tumors. Its efficacy, however, is often limited by the development of multidrug resistance (MDR). One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.

CC-671 is a dual inhibitor of TTK (monopolar spindle 1, Mps1) and CDC-like kinase 2 (CLK2), with potent anti-proliferative effects in various cancer models, particularly triple-negative breast cancer (TNBC).[1] Mechanistically, CC-671's inhibition of TTK disrupts the spindle assembly checkpoint, leading to mitotic catastrophe, while CLK2 inhibition alters pre-mRNA splicing of key survival proteins.[1][2]

Crucially, recent studies have revealed a novel function of CC-671 as an effective reversal agent for ABCG2-mediated MDR.[3][4] CC-671 has been shown to inhibit the drug efflux activity of ABCG2, thereby increasing the intracellular levels of co-administered chemotherapeutic drugs that are substrates of this transporter.[3][4] This finding provides a strong rationale for combining CC-671 with docetaxel, a potential substrate for ABCG2, to overcome resistance and enhance its therapeutic efficacy.

This document provides a hypothetical framework with detailed protocols for the preclinical evaluation of the synergistic potential of CC-671 and docetaxel in cancer cell lines, with a focus on models overexpressing the ABCG2 transporter.

Data Presentation: Properties of CC-671 and Docetaxel

For effective experimental design, it is crucial to understand the properties of each compound. The following tables summarize key quantitative data for CC-671 and docetaxel based on published literature.

Table 1: In Vitro Inhibitory Activity of CC-671

| Target | IC50 Value | Reference |

|---|---|---|

| TTK | 5 nM | [1] |

| CLK2 | 3 nM |[1] |

Table 2: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (nM) | Reference |

|---|---|---|---|

| Neuroblastoma Lines | Neuroblastoma | 0.13 - 3.3 ng/mL | [5] |

| Breast Carcinoma Lines | Breast Cancer | 0.13 - 3.3 ng/mL | [5] |

| Colon Carcinoma Lines | Colon Cancer | 0.13 - 3.3 ng/mL | [5] |

| Oral Squamous Carcinoma | Oral Cancer | Varies by line | [6] |

| MDA-MB-231 | Breast Cancer | Varies by line | [7] |

| ZR75-1 | Breast Cancer | Varies by line | [7] |

| H460 | Lung Cancer | 1.41 mM (2D culture) | [8] |

| A549 | Lung Cancer | 1.94 mM (2D culture) |[8] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity

This protocol outlines a method to determine the synergistic anti-proliferative effects of CC-671 and docetaxel in both parental (low ABCG2) and ABCG2-overexpressing cancer cell lines.

1.1. Cell Lines and Culture Conditions:

-

Parental Cell Line: A cancer cell line known to be sensitive to docetaxel (e.g., A549, H460, or MCF-7).

-

ABCG2-Overexpressing Cell Line: A corresponding cell line with stable overexpression of ABCG2. This can be generated through transfection or by selecting for resistance with an ABCG2 substrate.[9][10]

-

Culture Medium: Use the recommended medium for the specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

1.2. Reagents:

-

CC-671 (powder, to be dissolved in DMSO)

-

Docetaxel (powder, to be dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

96-well clear bottom, white-walled plates

1.3. Experimental Procedure (Checkerboard Assay):

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-5,000 cells/well). Incubate for 24 hours.

-

Drug Preparation: Prepare a dilution series for both CC-671 and docetaxel in culture medium. A 7x7 dose-response matrix is recommended, with concentrations spanning the known IC50 values of each drug.

-

Drug Treatment: Add the drug dilutions to the cells in a checkerboard format. Include wells for each drug alone and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

1.4. Data Analysis (Synergy Calculation):

-

Normalize the viability data to the vehicle control.

-

Calculate the synergy score using a widely accepted model such as the Zero Interaction Potency (ZIP) model, Bliss independence model, or the Loewe additivity model.[11] Software packages like SynergyFinder can be used for this analysis.[12]

-